2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Overview
Description
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a quinazoline and triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline moiety to its corresponding dihydroquinazoline derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted triazole derivatives .
Scientific Research Applications
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit certain enzymes, while the triazole ring can bind to metal ions, disrupting biological pathways. This dual action makes the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline derivatives: Known for their biological activities and used in drug development.
1,2,4-triazole derivatives: Widely studied for their antimicrobial and antifungal properties.
Uniqueness
What sets 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide apart is its combined structural features, which provide a unique mechanism of action and a broad spectrum of biological activities .
Properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-19(23-15-7-5-14(6-8-15)9-26-13-21-12-22-26)11-29-10-18-24-17-4-2-1-3-16(17)20(28)25-18/h1-8,12-13H,9-11H2,(H,23,27)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJKYOCMCYEERS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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